

An In-depth Technical Guide to 4-Bromo-3,5-difluorophenol

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Compound of Interest

Compound Name: 4-Bromo-3,5-difluorophenol

Cat. No.: B1277710

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CAS Number: 130191-91-2

This technical guide provides a comprehensive overview of **4-Bromo-3,5-difluorophenol**, a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Physicochemical Properties

4-Bromo-3,5-difluorophenol is an off-white crystalline solid.^[1] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and computational modeling.

Property	Value	Reference
CAS Number	130191-91-2	[1][2]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[1][2]
Molecular Weight	208.99 g/mol	[1][2]
Melting Point	72-76 °C	[1]
Boiling Point	228 °C at 760 mmHg	[1]
Density	1.858 g/cm ³	[1]
Flash Point	91.7 °C	[1]
Solubility	Sparingly soluble in water (8.2 x 10 ⁻⁵ g/L at 25°C)	[1]
LogP	2.43	[2]
pKa (Predicted)	7.42 ± 0.23	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Bromo-3,5-difluorophenol**. Below is a summary of available spectral data.

Mass Spectrometry

Predicted mass spectrometry data provides insights into the fragmentation patterns and molecular ion peaks.

Adduct	m/z (Predicted)
[M+H] ⁺	208.94081
[M+Na] ⁺	230.92275
[M-H] ⁻	206.92625
[M] ⁺	207.93298

Data sourced from PubChemLite.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **4-Bromo-3,5-difluorophenol** is not readily available in the searched literature, data for a structurally similar compound, 4-bromo-2,3-difluorophenol, in CDCl₃ is reported as: ¹H NMR (400MHz, chloroform-d): δ 7.15-7.21 (m, 1H), 6.69-6.76 (m, 1H), 5.30-5.31 (m, 1H) ppm.[4] This can provide a useful reference for the expected chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental FT-IR data for the target compound is not available in the provided search results. However, the FT-IR spectrum of the related compound 4-bromo-2,3-difluorophenol has been recorded.[5] For phenols, characteristic IR absorptions include a broad O-H stretching band around 3200-3600 cm⁻¹ and C-O stretching bands in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching typically appears above 3000 cm⁻¹.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-3,5-difluorophenol** was not found in the literature search, a representative procedure can be adapted from established methods for the synthesis of structurally similar compounds, such as the bromination of fluorinated phenols. A plausible synthetic route starts from 3,5-difluorophenol.

Representative Experimental Protocol: Bromination of 3,5-Difluorophenol

This protocol is a hypothetical adaptation based on the bromination of other phenols and should be optimized for specific laboratory conditions.

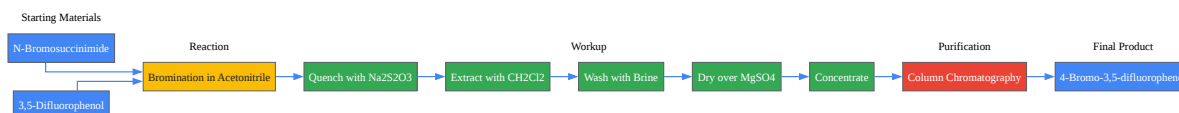
Materials:

- 3,5-Difluorophenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH₃CN)

- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 3,5-difluorophenol (1.0 eq) in acetonitrile.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
- Extract the mixture with dichloromethane (3 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure **4-Bromo-3,5-difluorophenol**.



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Caption: A generalized workflow for the synthesis of **4-Bromo-3,5-difluorophenol**.

Applications in Organic Synthesis

4-Bromo-3,5-difluorophenol is a valuable intermediate in organic synthesis, primarily due to the presence of three reactive sites: the hydroxyl group, the bromine atom, and the activated aromatic ring.

Role in Drug Discovery and Development

The fluorinated and brominated phenyl motif is of significant interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom serves as a versatile handle for further functionalization, most notably in cross-coupling reactions. This compound is a key starting material for the synthesis of various classes of therapeutic agents.

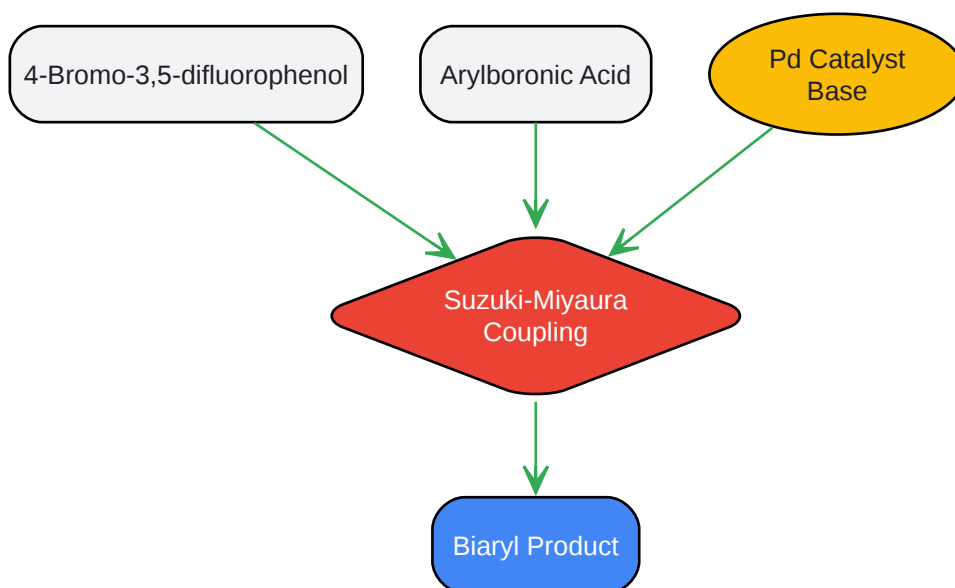
Key Reactions

4.2.1. Suzuki-Miyaura Cross-Coupling

The bromine atom in **4-Bromo-3,5-difluorophenol** readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This allows for the formation of carbon-carbon bonds and the synthesis of more complex biaryl structures, which are common scaffolds in pharmaceuticals.

Representative Protocol for Suzuki-Miyaura Coupling:

- To a reaction vessel, add **4-Bromo-3,5-difluorophenol** (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base like potassium carbonate (2.0 eq).
- Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
- Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
- Purify the product via column chromatography.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-3,5-difluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277710#4-bromo-3-5-difluorophenol-cas-number-130191-91-2]

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